molecular formula C17H19ClF3NO B2901342 2-(1-Adamantylmethoxy)-3-chloro-5-(trifluoromethyl)pyridine CAS No. 339098-66-7

2-(1-Adamantylmethoxy)-3-chloro-5-(trifluoromethyl)pyridine

Cat. No.: B2901342
CAS No.: 339098-66-7
M. Wt: 345.79
InChI Key: XMWIENGTHKPVSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Adamantylmethoxy)-3-chloro-5-(trifluoromethyl)pyridine is a sophisticated chemical intermediate designed for advanced research and development, particularly in the agrochemical and pharmaceutical industries. This compound integrates two privileged structural motifs: a chloro-trifluoromethylpyridine core and a bulky adamantyl group. The trifluoromethylpyridine (TFMP) scaffold is a cornerstone in modern agrochemistry, known for conferring excellent biological activity, enhanced lipid solubility, and improved metabolic stability to target molecules . Derivatives of similar TFMP intermediates are found in numerous commercial products, including herbicides, insecticides, and fungicides . In parallel, the adamantyl group is renowned in medicinal chemistry for its ability to improve pharmacokinetic properties and enhance binding affinity to biological targets. The unique electronic influence of the trifluoromethyl group serves as a strong electron-withdrawing moiety, which can significantly alter the molecule's behavior and interaction with enzymes or receptors . The chlorine atom at the 3-position of the pyridine ring provides a versatile synthetic handle for further functionalization, allowing researchers to build more complex molecular architectures. This compound is strictly intended for research applications in laboratory settings. It is classified as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and adhere to all laboratory safety protocols before use.

Properties

IUPAC Name

2-(1-adamantylmethoxy)-3-chloro-5-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClF3NO/c18-14-4-13(17(19,20)21)8-22-15(14)23-9-16-5-10-1-11(6-16)3-12(2-10)7-16/h4,8,10-12H,1-3,5-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMWIENGTHKPVSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)COC4=C(C=C(C=N4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Adamantylmethoxy)-3-chloro-5-(trifluoromethyl)pyridine typically involves multiple steps One common approach starts with the preparation of the adamantylmethoxy group, which is then attached to the pyridine ringSpecific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing the yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(1-Adamantylmethoxy)-3-chloro-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various halogenated or alkylated compounds .

Scientific Research Applications

2-(1-Adamantylmethoxy)-3-chloro-5-(trifluoromethyl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-Adamantylmethoxy)-3-chloro-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group provides steric bulk, which can enhance binding affinity and selectivity. The chloro and trifluoromethyl groups can influence the compound’s electronic properties, affecting its reactivity and interaction with biological targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related pyridine derivatives, focusing on substituent effects, physicochemical properties, and applications.

Structural and Functional Group Comparisons

Compound Name Substituents (Positions) Key Features Applications/Findings
Target Compound 2-Adamantylmethoxy, 3-Cl, 5-CF₃ High lipophilicity (adamantyl), stability (CF₃), steric bulk Likely agrochemical/pharmaceutical intermediate (inferred from analogs)
3-Chloro-5-(trifluoromethyl)-2-(dichloromethyl)pyridine 2-CCl₂H, 3-Cl, 5-CF₃ Dichloromethyl group increases electrophilicity Agricultural pesticide intermediate
2-Amino-3-chloro-5-(trifluoromethyl)pyridine 2-NH₂, 3-Cl, 5-CF₃ Amino group enhances solubility and hydrogen-bonding capacity Pharmaceutical intermediate (e.g., antiviral or antimicrobial agents)
Ethyl 5-[(1-Adamantyl)methyl]-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxylate Adamantylmethyl at pyrazole-pyridine hybrid Adamantyl improves metabolic stability Not explicitly stated; likely bioactive small molecule
3-Chloro-5-(trifluoromethyl)-2-((3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl)thio)pyridine 2-S-triazole, 3-Cl, 5-CF₃ Thio-triazole group introduces sulfur-based reactivity High-purity API for pharmaceuticals or agrochemicals

Physicochemical Properties

  • Boiling/Melting Points: 2-Chloro-5-(trifluoromethyl)pyridine (simplest analog): Boiling point = 152°C; Melting point = 28–31°C . Target Compound: Adamantylmethoxy’s bulk likely increases melting point compared to simpler derivatives (exact data unavailable). 2-Amino-3-chloro-5-(trifluoromethyl)pyridine: Higher solubility in polar solvents due to the amino group .

Q & A

Q. Table 1: Comparison of Synthetic Approaches

StepReagents/ConditionsYield Optimization TipsReference
Adamantylmethoxy Addition1-Adamantylmethanol, AlCl₃, DMF, 80°CUse microwave heating for faster kinetics
Chlorine RetentionControl reaction pH to avoid dehalogenationMaintain pH 6–7 with buffered systems

Advanced: How can researchers mitigate low yields during adamantylmethoxy group installation?

Methodological Answer:
Low yields often stem from steric hindrance from the adamantyl group or competing side reactions (e.g., dehalogenation). Strategies include:

  • Solvent Optimization: Use high-boiling solvents (e.g., NMP) to enhance solubility and reaction homogeneity .
  • Catalytic Enhancement: Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve interfacial reactivity .
  • Temperature Control: Gradual heating (e.g., 60°C → 100°C) minimizes decomposition of sensitive intermediates .

Basic: What analytical techniques are critical for structural validation?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms adamantylmethoxy integration (δ ~3.5–4.0 ppm for OCH₂-adamantyl) and distinguishes Cl/CF₃ electronic effects on pyridine protons .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]⁺ expected for C₁₇H₁₈ClF₃NO).
  • X-ray Crystallography: Resolves steric effects of the adamantyl group on pyridine planarity .

Advanced: How to address contradictory bioactivity data in enzyme inhibition assays?

Methodological Answer:
Contradictions may arise from metabolite interference or assay-specific conditions:

  • Metabolite Profiling: Use LC-MS to identify degradation products (e.g., oxidized adamantyl or hydrolyzed pyridine derivatives) that may act as inhibitors .
  • Binding Mode Analysis: Perform molecular docking studies to assess if adamantyl’s steric bulk alters target engagement compared to smaller analogs .

Q. Table 2: Common Metabolic Pathways

MetaboliteDetection MethodImpact on BioactivityReference
Adamantylmethoxy hydrolysisLC-MS (m/z 245.994)Reduces target affinity
Trifluoromethyl oxidation¹⁹F NMRAlters lipophilicity

Basic: Which structural features dominate reactivity?

Methodological Answer:

  • Electron-Withdrawing Groups (EWGs): The CF₃ and Cl groups deactivate the pyridine ring, directing electrophilic attacks to the 4-position .
  • Adamantylmethoxy Group: Enhances lipophilicity (LogP ~4.5) but introduces steric hindrance, slowing nucleophilic substitutions .

Advanced: Design strategies for derivatives with improved CNS penetration?

Methodological Answer:

  • Prodrug Approach: Mask the adamantylmethoxy group as a labile ester to enhance blood-brain barrier (BBB) permeability .
  • Fluorine Scanning: Replace CF₃ with smaller halogens (e.g., F) to reduce molecular weight while retaining EWG effects .

Basic: Common side reactions during synthesis?

Methodological Answer:

  • Dehalogenation: Chlorine loss occurs under basic conditions. Mitigate by using mild bases (e.g., K₂CO₃) .
  • Adamantyl Oxidation: Adamantylmethoxy groups may oxidize to ketones under strong acidic conditions. Use inert atmospheres (N₂/Ar) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.